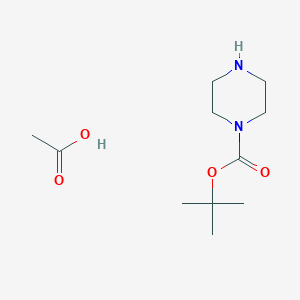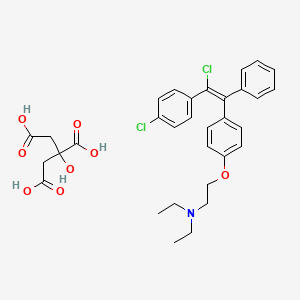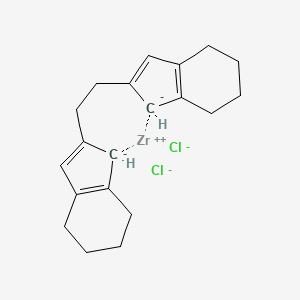
γ-Butyrobetaine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
γ-Butyrobetaine-d9 is a deuterated form of γ-Butyrobetaine, a naturally occurring compound involved in the biosynthesis of L-carnitine. L-carnitine plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterated form, this compound, is often used in scientific research to trace metabolic pathways and study the kinetics of biochemical reactions due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of γ-Butyrobetaine-d9 typically involves the deuteration of γ-Butyrobetaine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: γ-Butyrobetaine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-carnitine.
Reduction: It can be reduced to form butyrobetaine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products:
Oxidation: L-carnitine.
Reduction: Butyrobetaine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
γ-Butyrobetaine-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of L-carnitine.
Biology: Employed in studies involving the role of L-carnitine in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the development of nutritional supplements and functional foods aimed at enhancing fatty acid metabolism.
Mechanism of Action
γ-Butyrobetaine-d9 exerts its effects primarily through its conversion to L-carnitine by the enzyme γ-butyrobetaine hydroxylase. This enzyme catalyzes the hydroxylation of this compound to form L-carnitine, which then facilitates the transport of fatty acids into the mitochondria for β-oxidation. The molecular targets involved include the mitochondrial membrane transport proteins and enzymes involved in fatty acid oxidation pathways.
Comparison with Similar Compounds
γ-Butyrobetaine: The non-deuterated form of γ-Butyrobetaine-d9.
L-Carnitine: The end product of γ-Butyrobetaine metabolism.
Trimethylamine N-oxide (TMAO): A metabolite derived from L-carnitine.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing and kinetic studies in metabolic research. This makes it a valuable tool in understanding the detailed mechanisms of L-carnitine biosynthesis and its role in cellular metabolism.
Properties
CAS No. |
479677-53-7 |
|---|---|
Molecular Formula |
C₇H₆D₉NO₂ |
Molecular Weight |
154.25 |
Synonyms |
3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium; Actinine-d9; 4-Butyrobetaine-d9; Butyrobetaine-d9; Deoxycarnitine-d9; γ-Aminobutyric-d9 Acid Betaine; γ-Butyrobetaine-d9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)

